molecular formula C25H23NO3 B13378361 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13378361
M. Wt: 385.5 g/mol
InChI Key: PNNDQWJUJKOTBQ-UHFFFAOYSA-N
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Description

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indolinones. This compound is characterized by its unique structure, which includes a benzyl group substituted with two methyl groups, a hydroxy group, and a phenylethyl group attached to an indolinone core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indolinone core and the subsequent attachment of the substituents. One common method involves the use of palladium-catalyzed enolate arylation, which is a key C–C bond-forming reaction . This method allows for the regioselective synthesis of the compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve the use of surface-modified γ-Al2O3 as a catalyst, which is reusable, efficient, and environmentally acceptable . This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl and phenylethyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group leads to the formation of an alcohol.

Scientific Research Applications

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-phenacylindol-2-one

InChI

InChI=1S/C25H23NO3/c1-17-12-13-20(18(2)14-17)16-26-22-11-7-6-10-21(22)25(29,24(26)28)15-23(27)19-8-4-3-5-9-19/h3-14,29H,15-16H2,1-2H3

InChI Key

PNNDQWJUJKOTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O)C

Origin of Product

United States

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